![molecular formula C12H6O4 B14729943 1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione CAS No. 6537-26-4](/img/structure/B14729943.png)
1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,10H-Pyrano4,3-bbenzopyran-1,10-dione is a heterocyclic compound characterized by its unique fused ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,10H-Pyrano4,3-bbenzopyran-1,10-dione typically involves multicomponent reactions. One efficient method includes the reaction of chromone precursors with various reagents. For instance, the acetylation of 3-methoxymethyl-2,6-dimethylchromone using acetyl chloride and lithium di-isopropylamide at low temperatures (around -70°C) is a common step . Another method involves the reverse Diels-Alder addition of 2-methoxypropene to 3-formyl-6-methylchromone, followed by rhodium-catalyzed isomerization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,10H-Pyrano4,3-bbenzopyran-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in synthetic applications.
Applications De Recherche Scientifique
1H,10H-Pyrano4,3-bbenzopyran-1,10-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1H,10H-Pyrano4,3-bbenzopyran-1,10-dione exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
- 3,8-Dimethyl-1H-pyrano 4,3-bbenzopyran-10-one: Another derivative with additional methyl groups, used as a model for fulvic acid synthesis .
1H-Pyrano[4,3-b]benzofuran-1-one: Shares a similar fused ring structure but differs in the oxygen atom’s position.
Uniqueness: 1H,10H-Pyrano4,3-bbenzopyran-1,10-dione is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
6537-26-4 |
|---|---|
Formule moléculaire |
C12H6O4 |
Poids moléculaire |
214.17 g/mol |
Nom IUPAC |
pyrano[4,3-b]chromene-1,10-dione |
InChI |
InChI=1S/C12H6O4/c13-11-7-3-1-2-4-8(7)16-9-5-6-15-12(14)10(9)11/h1-6H |
Clé InChI |
KWXNYUMURLUQBS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=COC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




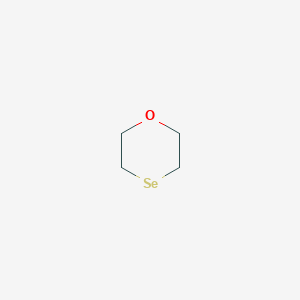
![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
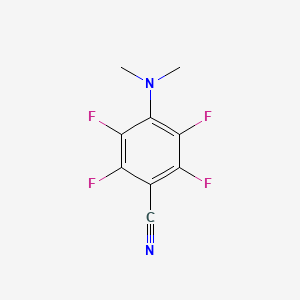
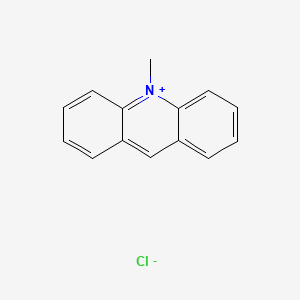
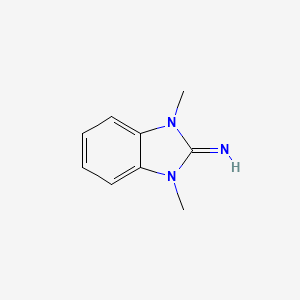
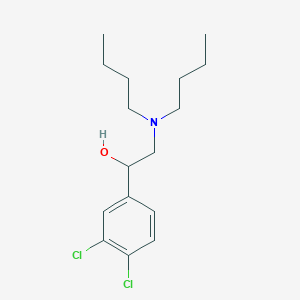

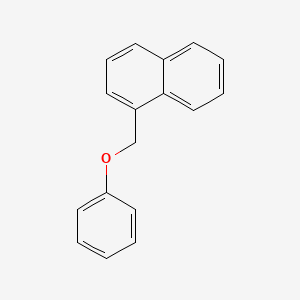
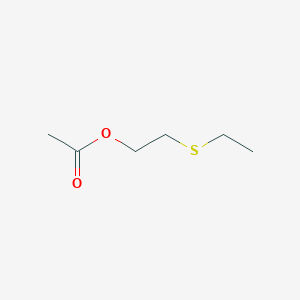


![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
